Phenol, 4,4'-(1-methylethylidene)bis[2-(2-propenyl)-] is classified under several categories:
The synthesis of Phenol, 4,4'-(1-methylethylidene)bis[2-(2-propenyl)-] typically involves a reaction between phenol and acetone in the presence of an acid catalyst. The general synthetic route can be summarized as follows:
The molecular structure of Phenol, 4,4'-(1-methylethylidene)bis[2-(2-propenyl)-] features two phenolic rings connected by an isopropylidene group. The structure can be represented as follows:
The structural representation indicates that the compound has significant steric hindrance due to the bulky isopropylidene group, which affects its reactivity and interaction with other molecules.
Phenol, 4,4'-(1-methylethylidene)bis[2-(2-propenyl)-] participates in various chemical reactions:
The mechanism of action for Phenol, 4,4'-(1-methylethylidene)bis[2-(2-propenyl)-] primarily revolves around its role in polymer chemistry:
Studies have shown that this compound can modulate gene expression related to cell cycle regulation and apoptosis through its interaction with estrogen receptors.
Phenol, 4,4'-(1-methylethylidene)bis[2-(2-propenyl)-] exhibits several notable physical and chemical properties:
These properties indicate that while it is moderately soluble in water, it is generally stable under normal environmental conditions but can decompose at high temperatures.
Phenol, 4,4'-(1-methylethylidene)bis[2-(2-propenyl)-] has a wide range of scientific applications:
The compound exhibits systematic naming conventions and distinct structural features:
Table 1: Nomenclature and Chemical Identifiers | Identifier Type | Value | Source |
---|---|---|---|
CAS Registry Number | 1745-89-7 | ||
Molecular Formula | C₂₁H₂₄O₂ | ||
IUPAC Name | 4-[2-(4-hydroxy-3-prop-2-enylphenyl)propan-2-yl]-2-prop-2-enylphenol | ||
Canonical SMILES | CC(C)(C1=CC(=C(C=C1)O)CC=C)C2=CC(=C(C=C2)O)CC=C | ||
Common Synonyms | Diallyl bisphenol A; p,p'-isopropylidenebis(2-allylphenol) |
Structurally, it features two phenolic rings bridged by an isopropylidene group [-C(CH₃)₂-], with allyl groups (-CH₂-CH=CH₂) ortho to each phenolic hydroxyl. This configuration introduces steric hindrance that influences reactivity and polymer cross-linking efficiency [3]. The allyl groups enable thiol-ene reactions and radical polymerization, distinguishing it from non-functionalized bisphenols.
The compound emerged from derivatization efforts targeting bisphenol A (BPA), first synthesized in 1891 by Russian chemist Alexander Dianin. BPA’s industrial significance grew in the 1950s with polycarbonate and epoxy resin production [1]. Functionalization with allyl groups likely arose in the late 20th century to address processing limitations in BPA-based polymers. The allyl substituents were introduced to enhance thermal stability and reactivity, enabling novel polymer architectures [6]. Patent literature from the 1980s–1990s references similar allyl-functionalized bisphenols for flame-retardant materials and high-performance adhesives, though specific discovery details remain proprietary.
This derivative serves as a versatile monomer due to its dual functionality:
Table 2: Key Industrial Applications and Functions | Application Sector | Function | Performance Benefit |
---|---|---|---|
Polymer Coatings | Cross-linking agent for epoxy resins | Enhanced chemical/abrasion resistance | |
Aerospace Composites | Monomer for high-Tg thermosets | Thermal stability >200°C | |
Electronics Encapsulation | Modifier for conductive adhesives | Reduced dielectric loss | |
Specialty Resins | Building block for allyl-functionalized polymers | Tunable hydrophobicity |
Global production scales are inferred from BPA’s annual demand (~10 million metric tons), with allyl derivatives occupying niche markets in advanced materials. Regulatory shifts toward BPA alternatives have accelerated research into derivatives like this compound [1] [3].
CAS No.: 3484-68-2
CAS No.: 86687-37-8
CAS No.: 481-94-7
CAS No.: 51999-19-0
CAS No.:
CAS No.: 67584-42-3